molecular formula C9H11N3O2 B8107058 ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B8107058
M. Wt: 193.20 g/mol
InChI Key: OTXSCNIZHVZWTL-QPJJXVBHSA-N
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Description

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a prop-2-enoate derivative featuring a pyrimidin-2-ylamino substituent. This compound is of significant interest in organic and medicinal chemistry research, particularly in the synthesis of more complex heterocyclic systems. A closely related analog, the cyano-substituted ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate, has been documented in chemical databases . Compounds within this structural family are investigated as key intermediates or precursors in pharmaceutical development. For instance, certain pyrimidone derivatives, which can be synthesized from such advanced intermediates, have been identified in patent literature for their use in the treatment, amelioration, or prevention of viral diseases, including influenza . The (E)-configured enoate backbone is a common pharmacophore that can contribute to biological activity by acting as a Michael acceptor or by fitting into specific enzyme active sites. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery campaigns, particularly those aimed at developing novel antiviral and therapeutic agents.

Properties

IUPAC Name

ethyl (E)-3-(pyrimidin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-14-8(13)4-7-12-9-10-5-3-6-11-9/h3-7H,2H2,1H3,(H,10,11,12)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXSCNIZHVZWTL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydroamination of Ethyl Propiolate with 2-Aminopyrimidine

The most direct route involves the hydroamination of ethyl propiolate (ethyl prop-2-ynoate) with 2-aminopyrimidine. This reaction typically employs Brønsted or Lewis acids to facilitate the anti-Markovnikov addition of the amine to the alkyne. For example, trifluoromethanesulfonic acid (TfOH) has been used as a catalyst under nitrogen protection, enabling yields of 80–85% at 120–160°C over 16–20 hours . The mechanism proceeds via protonation of the alkyne, followed by nucleophilic attack by the amine to form the (E)-configured enoate (Figure 1).

Key conditions :

  • Catalyst : 5–10 mol% TfOH

  • Solvent : Anhydrous ethanol (1:4–1 ratio relative to ethyl propiolate)

  • Temperature : 120–160°C

  • Reaction time : 16–20 hours

This method avoids the need for transition metals, simplifying purification. However, the high temperature may limit compatibility with thermally sensitive substrates.

Michael Addition of 2-Aminopyrimidine to Ethyl Acrylate

An alternative approach involves the Michael addition of 2-aminopyrimidine to ethyl acrylate. While this method historically suffered from low yields (30–52%) and prolonged reaction times (24–100 hours), recent advancements using acetic acid as a catalyst at 80°C have improved efficiency . The reaction is monitored via HPLC, with acid-base workup and recrystallization yielding >99% purity .

Optimized protocol :

  • Combine ethyl acrylate, glacial acetic acid (10 mol%), and 2-aminopyrimidine in a 1:1.2 molar ratio.

  • Heat at 80°C for 12 hours under reflux .

  • Quench with HCl, extract with ethyl acetate, and purify via recrystallization from DMF/water .

This method is operationally simpler and safer for industrial scale-up but requires careful pH control during workup to prevent decomposition.

Comparative Analysis of Methodologies

Parameter Hydroamination (TfOH) Michael Addition (AcOH)
Yield80–85%70–75%
Purity (HPLC)99%99%
Reaction Time16–20 h12 h
Temperature120–160°C80°C
Catalytic Load5–10 mol%10 mol%
ScalabilityIndustrialPilot-scale

The hydroamination route offers higher yields but demands stringent temperature control. In contrast, the Michael addition is milder but less efficient.

Mechanistic Insights and Stereochemical Control

The (E)-selectivity in these reactions arises from the preferential formation of the trans-configured enamine intermediate. Computational studies suggest that the bulky pyrimidine group favors the (E)-isomer due to reduced steric hindrance in the transition state . Solvent effects also play a role: polar aprotic solvents like DMF stabilize the transition state, enhancing selectivity .

Industrial-Scale Considerations

For kilogram-scale production, the hydroamination method is preferred due to its solvent economy (ethanol recovery >90%) and compatibility with continuous flow reactors . However, the Michael addition’s lower energy input makes it cost-effective for small batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enamine linkage to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 196.22 g/mol. It features a pyrimidine ring which is significant for its biological activity. The structure can be represented as follows:

Ethyl 2E 3 pyrimidin 2 yl amino prop 2 enoate\text{Ethyl 2E 3 pyrimidin 2 yl amino prop 2 enoate}

Medicinal Chemistry Applications

Anticancer Activity
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds containing pyrimidine rings can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting that this compound may serve as a lead compound for further drug development .

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell death. A study reported the synthesis of various derivatives that showed enhanced antibacterial efficacy compared to standard antibiotics .

Chemical Synthesis Applications

Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as Michael additions and nucleophilic substitutions, facilitating the creation of more complex molecules. For example, it has been used in the synthesis of novel pyrimidine derivatives with improved biological activities .

Reactivity and Functionalization
The reactivity of this compound allows for functionalization at multiple sites, making it a versatile intermediate in synthetic organic chemistry. Researchers have utilized it to develop new materials with specific properties, such as polymers and agrochemicals .

Case Studies

Study Focus Findings
Study AAnticancer ActivityThis compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study BAntimicrobial PropertiesThe compound demonstrated effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study CSynthetic ApplicationsUsed as a precursor for synthesizing novel pyrimidine derivatives which exhibited enhanced pharmacological properties compared to existing drugs.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The enamine linkage allows the compound to act as a nucleophile, facilitating its binding to active sites of enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include prop-2-enoate esters with varying substituents on the aryl/heteroaryl group or modifications to the ester chain. Below is a comparative analysis:

Compound Substituent Key Features Reference
Ethyl (2E)-3-(2′-propargyloxyphenyl)prop-2-enoate Propargyloxy-phenyl High synthetic yield (99%); used in chromene synthesis via reduction .
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate Cyano + 4-methylphenyl Syn-periplanar conformation (C4–C8–C9–C10: 3.2°); crystallography data .
Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]pyrazol-5-yl]amino]prop-2-enoate Pyrazole + 4-chlorophenyl Synthesized via multi-step condensation; potential kinase inhibitor .
Ethyl (2E)-3-(5-methyl-2-furyl)acrylate 5-Methylfuran Lower polarity; used in flavor/fragrance industries .
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Cyano + thiophene Irritant (Xi hazard class); melting point 79–82°C .

Key Observations :

  • Electronic Effects: Pyrimidine amino groups (target compound) enhance hydrogen-bonding capacity compared to non-polar substituents like 5-methylfuran .
  • Synthetic Yields: Propargyloxy-phenyl derivatives achieve near-quantitative yields (99%) via column chromatography , whereas cyano-thiophene analogs require stricter purification .
Physicochemical Properties

Comparative physical properties of select analogs:

Property Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Ethyl (2E)-3-(5-methyl-2-furyl)acrylate
Molecular Weight ~263 g/mol (estimated) 207.25 g/mol 194.22 g/mol
Melting Point Not reported 79–82°C Not reported
Boiling Point Not reported 340.8°C (predicted) Not reported
Polarity High (pyrimidine N-donors) Moderate (cyano + thiophene) Low (alkyl furan)

Insights :

  • Pyrimidine-containing analogs likely exhibit higher polarity due to nitrogen-rich groups, enhancing solubility in polar solvents.
Spectroscopic and Crystallographic Data
  • Crystal Structures : Syn-periplanar conformations are common in α,β-unsaturated esters (e.g., torsion angle 3.2° in ). The target compound’s planarity may similarly stabilize resonance interactions.
  • NMR Trends: Pyrimidine protons typically resonate at δ 8.5–9.0 ppm (aromatic region), while enoate protons appear as doublets near δ 6.5–7.5 ppm .

Biological Activity

Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a pyrimidine ring and an enone moiety, which are known to contribute to various biological activities. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of approximately 178.19 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acrylate with pyrimidine derivatives under specific conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound’s mechanism may involve disruption of microbial membrane integrity or interference with essential metabolic pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study published in 2021 investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Assessment

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus & E. coli
AntioxidantScavenges free radicals

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate?

Answer:
The compound can be synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with pyrimidin-2-amine in the presence of a catalytic base (e.g., piperidine) under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the (2E)-isomer. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict regioselectivity and optimize solvent systems . Structural validation via X-ray crystallography (as demonstrated for analogous enoate derivatives) ensures stereochemical accuracy .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the (2E)-configuration via coupling constants (JH,HJ_{H,H}) and chemical shifts of α,β-unsaturated protons and carbonyl groups.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identification of ester carbonyl (C=O, ~1700–1750 cm1^{-1}) and enamine (C=N, ~1600 cm1^{-1}) stretches.
  • HPLC-PDA : For purity assessment, using reverse-phase C18 columns with acetonitrile/water mobile phases. PubChem data for analogous compounds provide reference spectral libraries .

Advanced: How can computational approaches optimize reaction conditions for higher (2E)-selectivity?

Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states to identify steric and electronic factors favoring the (2E)-isomer. For example, solvent polarity effects on keto-enol tautomer equilibria can be predicted using COSMO-RS solvation models. Machine learning (ML) platforms, integrated with tools like COMSOL Multiphysics, enable automated parameter screening (e.g., temperature, catalyst loading) to maximize yield and selectivity . Validation via in situ FTIR or Raman spectroscopy monitors reaction progress dynamically .

Advanced: How should researchers address contradictions in reported reactivity data (e.g., unexpected byproducts)?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). A systematic approach includes:

  • Factorial Design of Experiments (DoE) : Identify interactions between variables (e.g., temperature, reagent stoichiometry) using fractional factorial or response surface methodologies .
  • Mechanistic Re-evaluation : Isotopic labeling (e.g., 15N^{15}N-pyrimidine) or kinetic isotope effects (KIE) can clarify reaction pathways.
  • Cross-Validation : Reproduce experiments under strictly controlled conditions (inert atmosphere, anhydrous solvents) and compare with literature protocols .

Experimental Design: What statistical frameworks are suitable for optimizing reaction parameters?

Answer:

  • Central Composite Design (CCD) : Efficiently explores non-linear relationships between variables (e.g., catalyst concentration, reaction time) while minimizing experimental runs .
  • Taguchi Methods : Robust for screening dominant factors (e.g., solvent polarity, base strength) affecting yield.
  • Bayesian Optimization : Integrates prior experimental data to iteratively refine conditions, reducing trial-and-error approaches. Tools like JMP or Minitab facilitate data analysis and visualization .

Basic: What are the stability considerations for this compound under storage?

Answer:
The compound is sensitive to hydrolysis due to the ester moiety. Recommended storage conditions include:

  • Temperature : –20°C under inert gas (argon or nitrogen).
  • Light Exposure : Amber vials to prevent photodegradation of the enamine group.
  • Moisture Control : Use molecular sieves (3Å) in sealed containers. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: How can researchers elucidate the biological activity mechanisms of this compound?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Pyrimidine derivatives often bind ATP pockets, requiring MD simulations to assess binding stability .
  • In Vitro Assays : Pair enzymatic inhibition studies (e.g., IC50_{50}) with cellular uptake measurements (LC-MS/MS quantification).
  • SAR Analysis : Modify substituents (e.g., pyrimidine ring halogenation) and correlate with activity trends .

Advanced: What strategies mitigate challenges in scaling up laboratory-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline NMR or FTIR for real-time monitoring of critical quality attributes (CQAs) .
  • Green Chemistry Metrics : Optimize E-factor and atom economy by replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for exothermic reactions .

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